2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid

Description

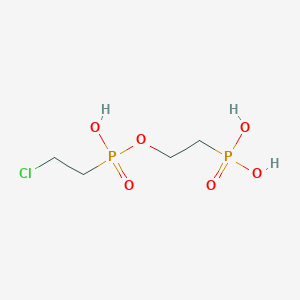

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid is a bifunctional organophosphorus compound characterized by:

- Phosphonic acid group (–PO(OH)₂): Provides strong acidity and metal-chelating properties.

- Phosphoryloxyethyl linker: Connects the phosphonic acid group to a substituted phosphoryl moiety.

- Substituents on phosphoryl group: A 2-chloroethyl (–CH₂CH₂Cl) and a hydroxyl (–OH) group, influencing reactivity and solubility.

Molecular Formula: C₄H₉ClO₇P₂ Molecular Weight: 266.5 g/mol Key Applications: Potential uses in chelation chemistry, polymer cross-linking, or agrochemicals due to its dual reactive sites .

Properties

IUPAC Name |

2-[2-chloroethyl(hydroxy)phosphoryl]oxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClO6P2/c5-1-3-13(9,10)11-2-4-12(6,7)8/h1-4H2,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMHYRVOIIJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)OP(=O)(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid is a phosphonic acid derivative that has garnered interest for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is structurally related to various organophosphorus compounds, which are known for their diverse biological effects, including herbicidal and insecticidal properties.

Chemical Structure and Properties

- Molecular Formula : C6H12ClO4P2

- Molecular Weight : 240.06 g/mol

- Chemical Structure : The compound contains a chloroethyl group, a hydroxy group, and phosphonic acid functionalities, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Its mechanism of action may involve:

- Inhibition of Enzymes : Similar compounds often inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses, which can disrupt normal neurotransmission.

- Cellular Uptake : The phosphonate group enhances its uptake into cells, where it can exert effects on cellular signaling pathways.

- Reactive Intermediates : Upon metabolism, the compound may generate reactive intermediates that can modify biomolecules, leading to cytotoxic effects.

Antimicrobial Properties

Research has indicated that phosphonic acids exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The specific activity of this compound against different microbial strains is an area of ongoing investigation.

Herbicidal Effects

As a phosphonic acid derivative, this compound is hypothesized to possess herbicidal properties. Its structural similarity to glyphosate suggests potential applications in agricultural settings for controlling weed populations.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several phosphonic acids, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.

- Herbicidal Activity : In field trials, compounds structurally related to this compound showed effective control over common agricultural weeds with application rates comparable to established herbicides.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 240.06 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria at ≥50 µg/mL |

| Herbicidal Activity | Effective in field trials against common weeds |

| Mechanism of Action | Enzyme inhibition; reactive intermediates |

Scientific Research Applications

Agricultural Applications

Plant Growth Regulator

Ethephon is primarily utilized as a plant growth regulator. Its application has been shown to stimulate the ripening of fruits, such as figs (Ficus carica L.), where it induces a color change from green to bluish-black within eight days. The treatment leads to a rapid decrease in chlorophyll content, facilitating the ripening process.

Induction of Phenylalanine Ammonia-Lyase

In citrus fruits, Ethephon is employed to control the induction of phenylalanine ammonia-lyase in fruit peel. This enzyme plays a crucial role in the biosynthesis of flavonoids and other phenolic compounds, which are important for fruit quality and resistance to pathogens.

Polymer Engineering Applications

Synthesis of Functional Polymers

Ethephon is also significant in polymer engineering, particularly in the synthesis of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities. These polymers are created through phosphorylation reactions involving various polymer substrates such as poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate). The resulting materials exhibit unique properties suitable for various applications in coatings, adhesives, and biomedical devices .

Microwave-Assisted Synthesis

Recent studies have explored microwave-assisted synthesis methods for creating sidechain phosphorus-containing polyacids (PCPAs). This approach enhances the efficiency of the synthesis process while maintaining the integrity of the phosphorus functionalities within the polymer structure .

Biochemical Applications

Synthesis of Hydroxy- and Amino-Phosphonates

Ethephon serves as a precursor for synthesizing hydroxy- and amino-phosphonates and bisphosphonates. These compounds have garnered attention for their biological applications, including potential therapeutic uses during the COVID-19 pandemic. Their ability to inhibit certain biological pathways makes them valuable in drug development .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

(2-Chloroethyl)phosphonic Acid (Ethephon)

- IUPAC Name : (2-Chloroethyl)phosphonic acid

- Molecular Formula : C₂H₆ClO₃P

- Molecular Weight : 144.49 g/mol

- Key Differences : Lacks the phosphoryloxyethyl group, simplifying its structure.

- Applications : Widely used as a plant growth regulator (e.g., ethylene release in crops) .

2-Ethylhexyl Methylphosphonofluoridoate

- IUPAC Name: 2-Ethylhexyl methylphosphonofluoridoate

- Molecular Formula : C₉H₂₀FO₂P

- Molecular Weight : 210.23 g/mol

- Key Differences : Contains a fluorine atom and lipophilic ethylhexyl ester, enhancing lipid solubility.

- Applications : Likely used in surfactants or lubricants due to its hydrophobic tail .

Methylphosphonic Acid

- IUPAC Name : Methylphosphonic acid

- Molecular Formula : CH₅O₃P

- Molecular Weight : 96.02 g/mol

- Key Differences : Simplest phosphonic acid with a methyl group; lacks halogen or complex substituents.

- Applications: Corrosion inhibition and precursor for organophosphorus synthesis .

Physicochemical Properties

| Compound Name | Solubility (Water) | logP (Lipophilicity) | Stability Notes |

|---|---|---|---|

| 2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid | Moderate | -0.5 (estimated) | Hydrolytically stable at pH 4–7; decomposes under strong acids/bases |

| (2-Chloroethyl)phosphonic acid | High | -1.2 | Stable in aqueous solutions; releases ethylene at high pH |

| 2-Ethylhexyl methylphosphonofluoridoate | Low | 3.8 | Hydrolyzes slowly in water; stable in organic solvents |

| Methylphosphonic acid | High | -0.9 | Highly stable; resistant to oxidation |

Key Trends :

Reactivity and Functional Behavior

Chelation Capacity

- Target Compound: Dual phosphonic and phosphoryl groups enable chelation of divalent cations (e.g., Ca²⁺, Mg²⁺) more effectively than monofunctional analogs like methylphosphonic acid .

- Comparison with Ethephon : Ethephon primarily acts as an ethylene precursor, lacking chelation utility due to its simpler structure .

Hydrolysis and Degradation

- Target Compound: The phosphoryloxyethyl group may undergo hydrolysis under alkaline conditions, releasing phosphonic acid and chloroethanol.

- 2-Ethylhexyl Derivatives : Hydrolysis yields toxic byproducts (e.g., hydrogen fluoride), limiting environmental compatibility .

Agricultural Chemistry

Preparation Methods

Preparation from 2-Chloroethyl Phosphonic Dichloride and Ethylene Oxide

A prominent method involves reacting 2-chloroethylphosphonic acid diacid chloride with ethylene oxide (oxyethane) under controlled temperature and pressure conditions:

- Reaction Conditions : Temperature between 0°C to 100°C, reaction time 8 to 18 hours.

- Molar Ratios : Oxyethane to 2-chloroethylphosphonic acid diacid chloride ratio of approximately 2.0–2.5:1, preferably 2.1–2.2:1.

- Addition Mode : Ethylene oxide can be added as a gas or liquid phase, preferably as gas via a distributor in the reactor.

- Pressure : Post-reaction decompression to remove residual ethylene oxide.

This method yields a product with purity ≥97.5% and yield ≥97%, with minimal side reactions and easy post-reaction treatment. It avoids the generation of large amounts of amine hydrochlorides and ethylene dichloride, common in other synthetic routes.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction temperature | 0–100 °C | Preferably 5–40 °C for optimized purity |

| Reaction time | 8–18 hours | Depends on temperature and feed rate |

| Molar ratio (oxyethane:acid chloride) | 2.0–2.5:1 | Optimal 2.1–2.2:1 |

| Oxyethane feed rate | 1–8% (wt/hr) | Preferably 3–5% of acid chloride weight |

| Product purity | ≥97.5% | High purity due to low side reactions |

| Product yield | ≥97% | High yield with stable quality |

Multi-Step Synthesis via Phosphorus Trichloride and Oxyethane

Another approach involves a three-step process:

- Step 1 : Preparation of three-(2-chloroethyl) phosphinate by reacting phosphorus trichloride with oxyethane at 25–35 °C in a molar ratio of 1:3.12.

- Step 2 : Rearrangement reaction of the phosphinate at 155–175 °C for approximately 16 hours to produce two-(2-chloroethyl) 2-chloroethyl phosphoric acid esters.

- Step 3 : Acidolysis under reduced pressure (100–400 mmHg, preferably 100–200 mmHg) with controlled feeding of dry hydrogen chloride gas at 140–180 °C to convert esters into 2-chloroethyl phosphonic acid.

This method emphasizes environmental and operational advantages by reducing equipment complexity, minimizing hydrogen chloride gas emissions, and improving product yield and purity.

| Step | Reaction Conditions | Key Details |

|---|---|---|

| 1 | 25–35 °C, PCl3:oxyethane = 1:3.12 | Formation of phosphinate |

| 2 | 155–175 °C, ~16 hours | Rearrangement to phosphoric acid esters |

| 3 | 140–180 °C, 100–400 mmHg, HCl gas feeding | Acidolysis to final product |

| Yield | ~71–72% crude product content | With removal of excess HCl and solvents |

Pyrolysis and Hydrolysis Routes (Historical Context)

Earlier methods involved pyrolysis of chlorinated phosphonic acid precursors at elevated temperatures (330–340 °C) with catalysts such as BaCl2, followed by hydrolysis of intermediates. These methods are less favored due to:

- Higher energy consumption.

- Formation of side products like bis(phosphonate).

- Ineffectiveness of microwave irradiation for pyrolysis.

Alternative synthetic routes include the Michaelis–Arbuzov reaction and Pudovik reaction for related phosphonic acid derivatives but are less directly applicable to the target compound.

Source: Research article on sidechain phosphorus-containing polyacids

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Type | Temperature Range (°C) | Pressure Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Ethylene oxide addition to acid chloride | Nucleophilic addition | 0–100 | Atmospheric + decompression | ≥97 | ≥97.5 | High purity, minimal side reactions, easy post-treatment | Requires careful control of feed rate |

| Multi-step PCl3 and oxyethane process | Phosphinate formation + rearrangement + acidolysis | 25–180 | Reduced pressure (100–400 mmHg) | ~71–72 | Crude product | Environmentally friendly, reduced equipment complexity | Longer reaction times, moderate yield |

| Pyrolysis and hydrolysis | Thermal decomposition | 330–340 | Atmospheric | Variable | Variable | Historical method, simple reagents | High energy, side products, low efficiency |

Research Findings and Notes

- The ethylene oxide addition method offers superior control over product purity and yield, making it the preferred industrial approach.

- Reduced pressure acidolysis in the multi-step method helps minimize environmental pollution by controlling hydrogen chloride emissions.

- Reaction parameters such as temperature, pressure, and molar ratios critically influence the quality and yield of the product.

- The choice of raw materials (fresh acid chlorides, high-purity ethylene oxide) and mode of addition significantly affect side reaction minimization.

- Post-reaction treatment involving decompression to remove residual reactants is crucial for obtaining a stable, high-purity product.

Q & A

Q. What are the key synthetic pathways for 2-(2-Chloroethyl(hydroxy)phosphoryl)oxyethylphosphonic acid, and how are intermediates characterized?

The synthesis typically involves phosphonic acid derivatization and chloroethylation. For example, analogous compounds like 2-chloroethylphosphonic acid (Ethephon) are synthesized via phosphorylation of ethylene precursors followed by chlorination . Key intermediates (e.g., phosphonate esters) are characterized using NMR to confirm phosphorylation and mass spectrometry (MS) to verify molecular weights. Hydrolysis stability of intermediates can be assessed via pH-dependent kinetic studies using HPLC .

Q. How is the structural integrity of this compound validated in different solvent systems?

Structural validation employs spectroscopic techniques:

- NMR : and NMR identify proton environments and phosphorus bonding (e.g., P=O vs. P–O–C). For example, a singlet in NMR at δ 20–25 ppm indicates a phosphonic acid group .

- FT-IR : Peaks at 1150–1250 cm (P=O) and 950–1050 cm (P–O–C) confirm functional groups .

- XRD : Crystallinity and molecular packing are analyzed for solid-state studies .

Q. What methodologies assess its stability under varying pH and temperature conditions?

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 2–12) at 25–60°C, then quantify degradation products via HPLC-UV/MS. For instance, acidic conditions (pH < 4) may hydrolyze chloroethyl groups, releasing ethylene .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures. Phosphonic acid derivatives often degrade above 150°C .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental designs elucidate its mechanism?

- Enzyme Inhibition Assays : Test inhibition of phosphatases or kinases using fluorogenic substrates. For example, competitive inhibition kinetics () can be derived from Lineweaver-Burk plots .

- Molecular Docking : Simulate binding to active sites (e.g., bacterial cell wall enzymes like TagT) using software like AutoDock. Crystallographic data (PDB: 6MPT) guide target selection .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization .

Q. How can contradictory data on synthetic yields be resolved?

Yield discrepancies often arise from:

- Reagent Purity : Trace water in solvents hydrolyzes chloroethyl groups. Use anhydrous conditions and Karl Fischer titration to verify solvent dryness .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl) for phosphorylation efficiency. DOE (Design of Experiments) models optimize molar ratios and temperatures .

- Side Reactions : Monitor byproducts (e.g., ethylene release) via gas chromatography .

Q. What strategies evaluate its metal-chelating behavior and implications for stability?

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants () with divalent cations (e.g., Ca, Mg). Phosphonic acids typically exhibit strong chelation () .

- Spectrophotometric Titration : UV-Vis shifts (e.g., charge-transfer bands) indicate complex formation.

- Stability in Biological Media : Precipitates in cation-rich buffers (e.g., PBS) suggest chelation-driven aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.